molecular formula C14H21NO B13329506 1-(((2,5-Dimethylphenyl)amino)methyl)cyclopentan-1-ol

1-(((2,5-Dimethylphenyl)amino)methyl)cyclopentan-1-ol

Cat. No.: B13329506
M. Wt: 219.32 g/mol
InChI Key: NDENAJLHEPUVAT-UHFFFAOYSA-N
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Description

1-(((2,5-Dimethylphenyl)amino)methyl)cyclopentan-1-ol is an organic compound that features a cyclopentane ring substituted with a hydroxyl group and an aminomethyl group attached to a 2,5-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(((2,5-Dimethylphenyl)amino)methyl)cyclopentan-1-ol typically involves the reaction of cyclopentanone with 2,5-dimethylphenylamine in the presence of a reducing agent. The reaction conditions often include:

    Solvent: Commonly used solvents include ethanol or methanol.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalyst: Acidic or basic catalysts may be used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

1-(((2,5-Dimethylphenyl)amino)methyl)cyclopentan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used for reduction reactions.

    Substitution Reagents: Halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.

Major Products

The major products formed from these reactions include ketones, amine derivatives, and substituted aromatic compounds.

Scientific Research Applications

1-(((2,5-Dimethylphenyl)amino)methyl)cyclopentan-1-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(((2,5-Dimethylphenyl)amino)methyl)cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **1-(((2,5-Dimethylphenyl)methyl)amino)methyl)cyclopentan-1-ol
  • **1-(((2,5-Dimethylphenyl)ethyl)amino)methyl)cyclopentan-1-ol

Uniqueness

1-(((2,5-Dimethylphenyl)amino)methyl)cyclopentan-1-ol is unique due to its specific substitution pattern and the presence of both a hydroxyl group and an aminomethyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

1-[(2,5-dimethylanilino)methyl]cyclopentan-1-ol

InChI

InChI=1S/C14H21NO/c1-11-5-6-12(2)13(9-11)15-10-14(16)7-3-4-8-14/h5-6,9,15-16H,3-4,7-8,10H2,1-2H3

InChI Key

NDENAJLHEPUVAT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NCC2(CCCC2)O

Origin of Product

United States

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